molecular formula C20H20N4O2S2 B12206213 N-[3-(1H-imidazol-1-yl)propyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide

N-[3-(1H-imidazol-1-yl)propyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide

Cat. No.: B12206213
M. Wt: 412.5 g/mol
InChI Key: UJQWHLLTFPECCQ-FZAQZHIUSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiazolidinone ring, and a phenylpropylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide typically involves multiple steps, starting with the preparation of the thiazolidinone core. This can be achieved through the reaction of a thioamide with an α-halo ketone under basic conditions. The imidazole ring is then introduced via a nucleophilic substitution reaction using an appropriate imidazole derivative. The final step involves the condensation of the phenylpropylidene moiety with the thiazolidinone core under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide can undergo a variety of chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The phenylpropylidene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazolines.

    Substitution: Brominated or nitrated derivatives of the phenylpropylidene moiety.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active site of enzymes, inhibiting their activity. The phenylpropylidene moiety can interact with hydrophobic pockets in receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simple ester used in organic synthesis.

    Malonic acid: A dicarboxylic acid used as a precursor in the synthesis of barbiturates.

    Polynitroaromatic compounds: Used in the synthesis of explosives and dyes.

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

Molecular Formula

C20H20N4O2S2

Molecular Weight

412.5 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C20H20N4O2S2/c25-18(22-10-5-12-23-13-11-21-15-23)14-24-19(26)17(28-20(24)27)9-4-8-16-6-2-1-3-7-16/h1-4,6-9,11,13,15H,5,10,12,14H2,(H,22,25)/b8-4+,17-9-

InChI Key

UJQWHLLTFPECCQ-FZAQZHIUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCCN3C=CN=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CC(=O)NCCCN3C=CN=C3

Origin of Product

United States

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